molecular formula C35H33N5O4 B1672469 2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide

2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide

Cat. No.: B1672469
M. Wt: 587.7 g/mol
InChI Key: LGYKPDHARJMLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GW-5823 is a synthetic organic compound that belongs to the class of cholecystokinin A receptor agonists. It is known for its high selectivity and oral efficacy in stimulating the cholecystokinin A receptor, which plays a crucial role in regulating satiety and food intake. This compound has been extensively studied for its potential therapeutic applications in treating obesity and other metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW-5823 involves several key steps. The starting material is typically a substituted benzodiazepine, which undergoes acyl coupling with 2-aminobenzophenones. This is followed by the displacement of the benzotriazole ring with ammonia and cyclization of the resulting monoacyl aminals. The reaction conditions often involve the use of coupling agents such as 1-(3-(dimethylamino)-propyl)-3-ethylcarbodiimide hydrochloride (EDC) to facilitate the acylation process .

Industrial Production Methods

Industrial production of GW-5823 follows similar synthetic routes but is optimized for higher yields and shorter reaction sequences. This involves avoiding deprotection and acylation of protected intermediates, thus reducing the use of toxic and odoriferous materials. The process is designed to be efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

GW-5823 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include acyl chlorides and free acids in the presence of coupling agents like 1-(3-(dimethylamino)-propyl)-3-ethylcarbodiimide hydrochloride (EDC).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions include various substituted benzodiazepines and their derivatives, which retain the core structure of GW-5823 while introducing new functional groups .

Scientific Research Applications

    Chemistry: Used as a model compound to study the structure-activity relationship of cholecystokinin A receptor agonists.

    Biology: Investigated for its role in regulating satiety and food intake through the cholecystokinin A receptor.

    Medicine: Explored as a potential therapeutic agent for treating obesity and other metabolic disorders.

    Industry: Utilized in the development of new drugs targeting the cholecystokinin A receptor .

Mechanism of Action

GW-5823 exerts its effects by selectively binding to the cholecystokinin A receptor, a G-protein-coupled receptor that regulates nutrient homeostasis. Upon binding, GW-5823 activates the receptor, leading to the stimulation of intracellular signaling pathways that promote satiety and reduce food intake. The molecular targets involved include the Gs, Gi, and Gq protein subtypes, which mediate the downstream effects of receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GW-5823

GW-5823 is unique due to its high selectivity and oral efficacy as a cholecystokinin A receptor agonist. Unlike other compounds that act as antagonists, GW-5823 functions as a full agonist, making it a promising candidate for therapeutic applications in regulating satiety and treating metabolic disorders .

Properties

Molecular Formula

C35H33N5O4

Molecular Weight

587.7 g/mol

IUPAC Name

2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide

InChI

InChI=1S/C35H33N5O4/c1-23(2)39(25-17-19-26(44-3)20-18-25)33(41)22-38-31-15-9-10-16-32(31)40(24-11-5-4-6-12-24)35(43)28(34(38)42)21-30-27-13-7-8-14-29(27)36-37-30/h4-20,23,28H,21-22H2,1-3H3,(H,36,37)

InChI Key

LGYKPDHARJMLQN-UHFFFAOYSA-N

SMILES

CC(C)N(C1=CC=C(C=C1)OC)C(=O)CN2C3=CC=CC=C3N(C(=O)C(C2=O)CC4=C5C=CC=CC5=NN4)C6=CC=CC=C6

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)OC)C(=O)CN2C3=CC=CC=C3N(C(=O)C(C2=O)CC4=C5C=CC=CC5=NN4)C6=CC=CC=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GW-5823;  GW 5823;  GW5823 .

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide
Reactant of Route 2
2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide
Reactant of Route 3
2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide
Reactant of Route 4
Reactant of Route 4
2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide
Reactant of Route 5
2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide
Reactant of Route 6
2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.